molecular formula C10H15NO B095777 1-(2-Methoxyphenyl)propan-2-amine CAS No. 15402-84-3

1-(2-Methoxyphenyl)propan-2-amine

Cat. No.: B095777
CAS No.: 15402-84-3
M. Wt: 165.23 g/mol
InChI Key: VBAHFEPKESUPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)propan-2-amine, also known as 1-(2-Methoxyphenyl)propan-2-amine, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxyamphetamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Methoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHFEPKESUPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934899
Record name 1-(2-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-84-3
Record name 2-Methoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15402-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylmethoxyphenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Metabolic Profiling and Biotransformation of 1-(2-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)propan-2-amine , commonly known as 2-Methoxyamphetamine (2-MA) or Ortho-Methoxyamphetamine (OMA) , is a structural isomer of the highly toxic para-methoxyamphetamine (PMA).[1] While 2-MA exhibits significantly lower potency and serotonergic toxicity compared to its para- and meta- isomers (PMA and MMA), its metabolic profiling is critical for forensic toxicology and drug development to distinguish it from more lethal analogs.

This guide details the biotransformation of 2-MA, focusing on the central role of Cytochrome P450 2D6 (CYP2D6) , the specific regio-selectivity of hydroxylation, and the downstream Phase II conjugation pathways.

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-Methoxyphenyl)propan-2-amine
Common Abbreviations 2-MA, OMA
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Key Structural Feature Methoxy group (-OCH₃) at the ortho position, creating steric hindrance that influences metabolic kinetics.[1]

Enzymology and Physicochemical Basis

The metabolism of 2-MA is governed by the steric accessibility of the phenyl ring and the methoxy substituent.

The Role of CYP2D6

Research confirms that CYP2D6 is the primary catalyst for the oxidative metabolism of 2-MA. Unlike unsubstituted amphetamines, the methoxy group directs metabolism toward O-dealkylation and ring hydroxylation.[1]

  • Substrate Specificity: The ortho-methoxy group introduces steric hindrance, resulting in a slower metabolic turnover rate compared to PMA (para) or MMA (meta).[1]

  • Polymorphism Implication: Due to heavy reliance on CYP2D6, individual metabolic capacity (Poor vs. Extensive Metabolizers) will significantly alter the half-life and plasma concentration of 2-MA.

Detailed Metabolic Pathways

The biotransformation of 2-MA proceeds through three distinct Phase I pathways, followed by Phase II conjugation.

Phase I: Oxidative Functionalization
  • O-Demethylation (Major Pathway):

    • Mechanism: CYP2D6-mediated oxidation of the methoxy carbon, leading to the release of formaldehyde and the formation of a phenol.

    • Metabolite: 2-Hydroxyamphetamine (2-HA) .

    • Note: This is chemically analogous to the conversion of codeine to morphine or dextromethorphan to dextrorphan.

  • Aromatic Hydroxylation (Regio-selective):

    • Mechanism: Direct insertion of a hydroxyl group onto the phenyl ring.

    • Regio-selectivity: Hydroxylation occurs predominantly at the 5-position (para to the methoxy group).

    • Metabolite: 5-Hydroxy-2-methoxyamphetamine (5-HMA) .[2][3]

    • Minor Pathway: Tentative evidence suggests minor hydroxylation at the 3-position.[4]

  • Oxidative Deamination:

    • Mechanism: Oxidation of the alpha-carbon, followed by hydrolysis of the imine intermediate.

    • Metabolite: 2-Methoxyphenylacetone (2-Methoxy-P2P) .

    • Fate: This ketone is often further oxidized to benzoic acid derivatives (e.g., 2-methoxybenzoic acid) and excreted as glycine conjugates (hippurates).

Phase II: Conjugation

The phenolic metabolites (2-HA and 5-HMA) are substrates for:

  • UDP-Glucuronosyltransferases (UGTs): Forming O-glucuronides (highly polar, excreted in urine).

  • Sulfotransferases (SULTs): Forming sulfate conjugates.

Pathway Visualization

The following diagram illustrates the confirmed and logical metabolic flow of 2-MA.

MetabolicPathway Parent 1-(2-Methoxyphenyl)propan-2-amine (2-MA) Met1 2-Hydroxyamphetamine (2-HA) Parent->Met1 O-Demethylation (CYP2D6) Met2 5-Hydroxy-2-methoxyamphetamine (5-HMA) Parent->Met2 5-Hydroxylation (CYP2D6) Met3 2-Methoxyphenylacetone (Ketone) Parent->Met3 Oxidative Deamination (CYP/MAO) Conj1 2-HA-Glucuronide/Sulfate Met1->Conj1 UGT/SULT (Phase II) Conj2 5-HMA-Glucuronide/Sulfate Met2->Conj2 UGT/SULT (Phase II) Acid 2-Methoxybenzoic Acid Met3->Acid Oxidation

Figure 1: Metabolic pathway of 2-MA showing primary Phase I oxidations by CYP2D6 and subsequent Phase II conjugations.

Experimental Protocols for Metabolite Identification

To validate these pathways in a laboratory setting, the following experimental workflow is recommended. This protocol uses Human Liver Microsomes (HLM) for in vitro generation and GC-MS for identification.

Protocol: In Vitro Microsomal Incubation & GC-MS Analysis
Reagents Required[5][6]
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Magnesium chloride (3.3 mM).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

Step-by-Step Methodology
  • Incubation System Setup:

    • Prepare a reaction mixture (final volume 500 µL) containing 0.1 M phosphate buffer and HLM (1 mg/mL final protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Substrate Addition: Add 2-MA (10–50 µM final concentration).

    • Initiation: Start reaction by adding the NADPH generating system.

    • Controls: Run a negative control without NADPH and a positive control using a known CYP2D6 substrate (e.g., Dextromethorphan).

  • Termination & Extraction:

    • Incubate for 60 minutes at 37°C.

    • Terminate by adding 500 µL ice-cold acetonitrile or carbonate buffer (pH 9.5).

    • Liquid-Liquid Extraction: Add 3 mL ethyl acetate or chlorobutane. Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean vial and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Critical for GC-MS):

    • Reconstitute residue in 50 µL ethyl acetate.

    • Add 50 µL PFPA (or TFAA).

    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 50 µL ethyl acetate for injection.

  • GC-MS Analysis Parameters:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • MS Mode: Electron Impact (EI) at 70 eV.[7] Use Full Scan (m/z 40–500) for identification and SIM for quantification.

Analytical Workflow Diagram

ExperimentalWorkflow Step1 Incubation (HLM + NADPH + 2-MA) Step2 L-L Extraction (Ethyl Acetate @ pH 9.5) Step1->Step2 60 min @ 37°C Step3 Derivatization (PFPA/TFAA @ 70°C) Step2->Step3 Dry & Reconstitute Step4 GC-MS Analysis (EI Mode) Step3->Step4 Inject

Figure 2: Workflow for the extraction, derivatization, and identification of 2-MA metabolites.

Toxicological & Forensic Implications

Understanding the metabolism of 2-MA is vital for differentiating it from PMA.

  • Toxicity Marker: The formation of 2-hydroxyamphetamine is a detoxification step. In contrast, PMA metabolism involves O-demethylation to 4-hydroxyamphetamine (a potent sympathomimetic).

  • Forensic Differentiation: 2-MA, 3-MA, and 4-MA (PMA) are isomers with identical molecular weights (165.23). Their mass spectra are nearly identical.

    • Solution: Derivatization (as described above) combined with retention time analysis is mandatory to distinguish the ortho (2-MA) isomer from the lethal para (PMA) isomer. The ortho-substitution typically results in shorter retention times due to steric shielding of the polar amine/methoxy interaction.

References

  • Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells . Xenobiotica. [Link]

  • GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine . Forensic Science International. [Link]

  • Comparative Effects of Substituted Amphetamines (PMA, MDMA, and METH) on Monoamines . Biochemical Pharmacology. [Link][8]

  • PubChem Compound Summary for CID 91619: 1-(2-Methoxyphenyl)propan-2-amine . National Center for Biotechnology Information. [Link]

Sources

Structure-activity relationship (SAR) of ortho-methoxyamphetamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Ortho-Methoxyamphetamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The ortho-methoxyamphetamine (2-MA) scaffold represents a critical bifurcation point in the structure-activity relationship (SAR) of phenethylamines. Unlike its para-substituted isomer (4-MA/PMA), which exhibits high serotonergic toxicity and monoamine oxidase (MAO) inhibition, or its 2,5-dimethoxy derivatives (the DOx series), which are potent 5-HT2A agonists, the monosubstituted ortho-methoxy derivative occupies a unique pharmacological niche. This guide analyzes the steric and electronic contributions of the 2-methoxy group, elucidating its role in shifting activity from pure psychostimulation toward complex serotonergic modulation and metabolic inhibition.

The Pharmacophore: Structural Dynamics

The core structure consists of a phenylisopropylamine backbone with a methoxy (-OCH₃) group at the 2-position (ortho).

Steric and Electronic Influence
  • Intramolecular Hydrogen Bonding: The ortho-methoxy oxygen can form an intramolecular hydrogen bond with the ammonium protons of the side chain. This conformation stabilizes a "folded" structure, distinct from the extended conformation preferred by many serotonin receptor subtypes.

  • Steric Shielding: The 2-methoxy group introduces significant steric bulk adjacent to the alkylamine side chain. This creates a "shielding" effect that:

    • Reduces affinity for Monoamine Oxidase (MAO), though less effectively than the 4-methoxy group.[1]

    • Alters binding kinetics at the Monoamine Transporters (MATs), specifically reducing uptake efficacy compared to unsubstituted amphetamine.

Molecular Pharmacology & SAR

The biological activity of ortho-methoxy derivatives is defined by the interplay between the 2-position and substituents at the 4- and 5-positions.

Receptor Binding Profiles (Ki & IC50)
CompoundStructure5-HT2A Affinity (Ki)MAO-A InhibitionPrimary Activity
Amphetamine Unsubstituted>10,000 nMWeakDA/NE Releaser
2-MA 2-OCH₃~2,000 - 5,000 nMModerateWeak Stimulant / Mixed
4-MA (PMA) 4-OCH₃>10,000 nMPotent (IC50 ~300 nM) SERT Releaser / MAOI (Toxic)
2,5-DMA 2,5-di-OCH₃~1,000 nMWeakWeak Psychedelic
DOM (STP) 2,5-di-OCH₃-4-Me~20 nM WeakPotent Psychedelic
The "2,5-Dimethoxy" Rule

The ortho-methoxy group alone (2-MA) is insufficient for significant psychedelic activity. High affinity for the 5-HT2A receptor—the primary target for psychedelic action—requires a "hydrophobic sandwich" interaction.

  • Mechanism: The 2-methoxy and 5-methoxy groups align with specific serine and aspartate residues in the receptor's binding pocket.

  • SAR Insight: Without the 5-methoxy group, the 2-methoxy derivative (2-MA) acts primarily as a "dirty" stimulant with low potency. It lacks the specific electrostatic potential required to stabilize the active conformation of the 5-HT2A G-protein coupled receptor.

Metabolic SAR: CYP2D6 Interaction

A critical and often overlooked feature of ortho-methoxyamphetamines is their interaction with Cytochrome P450 2D6.

  • Competitive Inhibition: 2-MA acts as a competitive inhibitor of CYP2D6 (Ki ≈ 11.5 µM).

  • Metabolic Fate: The primary metabolic pathway is O-demethylation to form 2-hydroxyamphetamine, followed by conjugation. This contrasts with 4-MA, which is resistant to ring hydroxylation and acts as a suicide substrate, leading to toxic accumulation.

Visualization: SAR Decision Pathways

The following diagram illustrates the divergent pharmacological outcomes based on substitution patterns around the ortho-methoxy core.

SAR_Pathways Core Ortho-Methoxyamphetamine (2-MA Core) Sub_4 Add 4-Methoxy Group (2,4-DMA) Core->Sub_4 Sub_5 Add 5-Methoxy Group (2,5-DMA) Core->Sub_5 No_Sub No Further Substitution Core->No_Sub Act_Tox MAO Inhibition / Toxicity (Hyperthermic Risk) Sub_4->Act_Tox Electronic Effect Act_Psych Psychedelic Activity (5-HT2A Agonism) Sub_5->Act_Psych Pharmacophore Lock Act_Stim Stimulant / Sympathomimetic (Low Potency) No_Sub->Act_Stim Steric Bulk Sub_254 Add Hydrophobic 4-Sub (DOM, DOI, DOB) Act_Psych->Sub_254 Potency Enhancement (Ki < 20nM)

Figure 1: Pharmacological divergence of ortho-methoxyamphetamine derivatives based on secondary substitution patterns.

Experimental Protocols

Synthesis: Reductive Amination (P2P Route)

This protocol is the industry standard for generating SAR libraries due to its high yield and operational simplicity compared to the nitropropene route.

Reagents:

  • 2-Methoxyphenylacetone (2-Methoxy-P2P)

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Protocol:

  • Imine Formation: Dissolve 2-Methoxy-P2P (10 mmol) and NH₄OAc (100 mmol, 10 eq) in dry MeOH (50 mL). Stir at room temperature for 2 hours. Note: Excess ammonium acetate drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN (15 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 (to decompose excess hydride and hydrolyze borate complexes).

  • Isolation: Basify with NaOH (20% aq) to pH > 12. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo, and convert to the Hydrochloride salt using ethereal HCl. Recrystallize from Isopropanol/Et₂O.

In Vitro Binding Assay (5-HT2A)

To determine the Ki of the synthesized derivative.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist). Note: Agonist binding is preferred for predicting psychedelic potency.

  • Incubation: Incubate membranes (20 µg protein) with radioligand (1 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram details the intracellular cascade activated by 2,5-disubstituted ortho-methoxy derivatives (e.g., DOM) upon binding to the 5-HT2A receptor.

Signaling_Pathway Ligand Ligand (Ortho-Methoxy Derivative) R_5HT2A 5-HT2A Receptor Ligand->R_5HT2A Binding G_q Gαq/11 R_5HT2A->G_q Coupling PLC PLC-β G_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC

Figure 2: Gq-coupled signaling cascade initiated by 5-HT2A activation.

Safety & Toxicology

  • Hyperthermia: While 2-MA is less toxic than 4-MA (PMA), derivatives with mixed MAOI activity pose a risk of serotonin syndrome, particularly when combined with other serotonergic agents.

  • Legal Status: Most ortho-methoxyamphetamine derivatives are Schedule I controlled substances in the US and Class A in the UK.[2] Research requires appropriate DEA/Home Office licensing.

References

  • Glennon, R. A., et al. (1982).[3] "Behavioral and Serotonin Receptor Properties of 4-Substituted Derivatives of the Hallucinogen 1-(2,5-Dimethoxyphenyl)-2-aminopropane." Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link

  • Wu, D., et al. (1997). "Interactions of Amphetamine Analogs with Human Liver CYP2D6." Biochemical Pharmacology. Link

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Sources

History and toxicology of 2-methoxyamphetamine as a designer drug

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Ortho-Methoxy Variance: A Technical Analysis of 2-Methoxyamphetamine (2-MA) in Forensic & Pharmacological Contexts

Executive Summary This technical guide provides a rigorous examination of 2-methoxyamphetamine (2-MA; OMA), a structural isomer of the highly toxic 4-methoxyamphetamine (PMA). While 2-MA appears infrequently in recreational seizures due to its lack of psychoactive potency, its structural similarity to PMA presents a critical risk of false-positive identification in forensic protocols. This document synthesizes the structure-activity relationships (SAR), metabolic fate, and analytical differentiation strategies required for high-fidelity characterization of methoxylated amphetamines.

Part 1: Chemical Phylogeny & Structural Logic

To understand the toxicological profile of 2-MA, one must first analyze the steric and electrostatic consequences of the methoxy substitution at the ortho position.

The Isomer Divergence: The amphetamine scaffold allows for methoxy substitution at the 2 (ortho), 3 (meta), or 4 (para) positions.

  • 4-MA (PMA): The para-methoxy group mimics the electron density of serotonin, allowing it to dock tightly into the Serotonin Transporter (SERT), acting as a potent releaser and Monoamine Oxidase A (MAO-A) inhibitor. This mechanism drives its high lethality (hyperthermia/serotonin syndrome).

  • 2-MA (OMA): The ortho-methoxy group introduces significant steric hindrance near the amine tail. This "kink" prevents the molecule from effectively traversing the SERT or Dopamine Transporter (DAT) channels. Consequently, 2-MA lacks the entactogenic power of MDMA or the stimulant intensity of PMA, often behaving as a weak adrenergic agonist.

Figure 1: Structure-Activity Relationship (SAR) Logic This diagram illustrates the functional divergence caused by the methoxy position.

SAR_Logic Backbone Amphetamine Backbone Pos2 2-Position (Ortho) Steric Hindrance Backbone->Pos2 Methoxy Sub Pos4 4-Position (Para) Serotonin Mimicry Backbone->Pos4 Methoxy Sub Effect2 2-MA (OMA) Weak Binding Adrenergic Agonism Pos2->Effect2 Blocks Transporter Entry Effect4 4-MA (PMA) High SERT Affinity MAO-A Inhibition (High Toxicity) Pos4->Effect4 Fits Active Site

Caption: Mechanistic divergence of methoxyamphetamine isomers based on steric substitution.

Part 2: Pharmacodynamics & Toxicology

Unlike its lethal isomer PMA, 2-MA is not a potent serotonin releaser. However, it is not pharmacologically inert. It acts primarily on the adrenergic system, likely functioning as a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-adrenergic agonist similar to its N-methylated analog, methoxyphenamine.

Receptor Binding Profile (


 Values) 
The following data highlights the weak affinity of 2-MA for central serotonin receptors compared to the nanomolar affinity seen in potent hallucinogens or entactogens.
Receptor TargetAffinity (

)
Functional Consequence
5-HT1A ~3,500 nMNegligible anxiolytic/serotonergic effect.
5-HT2A ~8,130 nMLack of hallucinogenic activity (LSD

~ 3 nM).
SERT Low AffinityMinimal serotonin release (avoids Serotonin Syndrome).
Adrenergic ModeratePeripheral stimulation (vasoconstriction, tachycardia).

Metabolic Fate The primary metabolic pathway for 2-MA is O-demethylation, catalyzed by Cytochrome P450 2D6 (CYP2D6). This conversion yields 2-hydroxyamphetamine, a metabolite that cannot cross the blood-brain barrier effectively but contributes to peripheral adrenergic stress.

Figure 2: Metabolic Pathway of 2-MA

Metabolism Substrate 2-Methoxyamphetamine (Parent Drug) Enzyme CYP2D6 (Liver Microsomes) Substrate->Enzyme O-Demethylation Metabolite 2-Hydroxyamphetamine (Active Metabolite) Enzyme->Metabolite Excretion Renal Excretion (Conjugated) Metabolite->Excretion Glucuronidation

Caption: CYP2D6-mediated O-demethylation of 2-MA to 2-hydroxyamphetamine.

Part 3: Analytical Protocols & Differentiation

The primary risk of 2-MA in a laboratory setting is misidentification. 2-MA, 3-MA, and 4-MA (PMA) are regioisomers with virtually identical Electron Ionization (EI) mass spectra.

  • Shared Base Peak: m/z 44 (Amine fragment)

  • Shared Molecular Ion: m/z 165

  • Shared Tropylium Ion: m/z 91

Protocol: Differentiation of Methoxyamphetamine Isomers Objective: To definitively distinguish 2-MA from the lethal 4-MA.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 1 mL MeOH.

    • Perform Liquid-Liquid Extraction (LLE) under basic conditions (pH > 10) into ethyl acetate if isolation from biological matrix is required.

  • Derivatization (Crucial Step):

    • Native isomers are difficult to separate on standard non-polar columns (e.g., DB-5MS).

    • Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

    • Procedure: Incubate extract with 50 µL TFAA at 60°C for 20 mins. Evaporate to dryness; reconstitute in ethyl acetate.

  • GC-MS Analysis:

    • Column: Rxi-17Sil MS or equivalent (mid-polarity phenyl-arylene phase) provides better separation of positional isomers than 100% dimethyl polysiloxane.

    • Elution Order (Typical on Phenyl phases): 2-MA elutes before 3-MA and 4-MA due to the "ortho effect" (internal hydrogen bonding reducing boiling point/retention).

  • Confirmation (IR Spectroscopy):

    • If GC-MS retention times are ambiguous, FTIR is the gold standard.

    • 2-MA: C-H out-of-plane bending at ~750 cm⁻¹ (1,2-disubstitution).

    • 4-MA: C-H out-of-plane bending at ~830 cm⁻¹ (1,4-disubstitution).

Figure 3: Analytical Decision Tree

Analytical_Workflow Start Unknown Sample (Powder/Biofluid) Screen GC-MS Screen (m/z 44, 91, 121, 165) Start->Screen Ambiguity Isomer Ambiguity? (2-MA vs 4-MA) Screen->Ambiguity Deriv Derivatization (TFAA/PFPA) Ambiguity->Deriv Chromatographic Sep IR FTIR / GC-IRD (Ortho vs Para bands) Ambiguity->IR Spectral Fingerprint Result2 2-MA Identified (Low Toxicity Risk) Deriv->Result2 Early Elution Result4 4-MA (PMA) Identified (High Lethality Risk) Deriv->Result4 Late Elution IR->Result2 750 cm-1 IR->Result4 830 cm-1

Caption: Workflow for distinguishing regioisomers of methoxyamphetamine.

Part 4: Synthesis Precursors (Forensic Intelligence)[2]

Forensic profiling of impurities can identify the synthesis route.

  • 2-MA Precursor: o-Anisaldehyde (2-methoxybenzaldehyde).

    • Route: Condensation with nitroethane

      
       1-(2-methoxyphenyl)-2-nitropropene 
      
      
      
      Reduction (LiAlH4 or Zn/HCl) to 2-MA.
  • 4-MA Precursor: Anethole or p-Anisaldehyde.

    • Differentiation: Presence of o-anisaldehyde impurities in the final product confirms 2-MA synthesis, whereas anethole epoxide impurities suggest 4-MA.

References

  • Glennon, R. A., et al. (1985). "Structure-activity studies on methoxy-substituted phenylisopropylamines using drug discrimination methodology." Pharmacology Biochemistry and Behavior. Link

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2-MA vs 4-MA synthesis). Link

  • Tseng, L. F., et al. (1976).[1] "Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue." Journal of Pharmacology and Experimental Therapeutics. Link

  • Waumans, D., et al. (2003). "Anise oil as para-methoxyamphetamine (PMA) precursor."[2][3] Forensic Science International. (Differentiation of precursors). Link

  • UNODC. (2022).[4] "Recommended methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." United Nations Office on Drugs and Crime.[4][5][6] Link

Sources

Methodological & Application

Laboratory synthesis of 1-(2-Methoxyphenyl)propan-2-amine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 1-(2-methoxyphenyl)propan-2-amine (also known as ortho-methoxyamphetamine or OMA) utilizing a modified Borch reductive amination .

While the 4-methoxy isomer (PMA) is a well-documented serotonergic agent, the ortho-methoxy isomer presents unique steric challenges due to the proximity of the methoxy group to the reactive carbonyl center in the precursor. This protocol is designed for drug development professionals requiring high-purity reference standards for metabolic profiling, structure-activity relationship (SAR) studies, and forensic toxicology calibration.

Key Technical Advantages:

  • Selectivity: Uses Ammonium Acetate (

    
    ) in excess to minimize secondary amine dimerization.
    
  • Stability: Utilizes Sodium Cyanoborohydride (

    
    ) at controlled pH to selectively reduce the iminium intermediate without reducing the ketone precursor.[1]
    
  • Safety: Includes a specific cyanide-management workflow for waste disposal.

Regulatory & Safety Compliance (Critical)

WARNING: CONTROLLED SUBSTANCE ANALOG / HAZARDOUS CHEMISTRY

  • Regulatory Status: 1-(2-Methoxyphenyl)propan-2-amine is a structural isomer of controlled phenethylamines. In many jurisdictions (USA, UK, EU), it may be treated as a Schedule I/II analog or controlled substance. This protocol is strictly for use by authorized personnel in licensed facilities.

  • Chemical Hazard: Sodium Cyanoborohydride (

    
    ) is highly toxic. Contact with acid releases Hydrogen Cyanide (HCN)  gas, which is fatal. All operations must be performed in a functioning fume hood.
    
  • Waste Disposal: Cyanide-containing waste must be quenched with sodium hypochlorite (bleach) at pH > 10 before disposal.

Reaction Mechanism & Rationale

The synthesis relies on the Borch Reduction , a "one-pot" reductive amination.[1] Unlike catalytic hydrogenation, which can be non-selective,


 is electronically tuned to reduce the protonated imine (iminium ion)  much faster than the carbonyl group at pH 6–7.

The Pathway:

  • Condensation: 1-(2-methoxyphenyl)propan-2-one reacts with ammonia (from ammonium acetate) to form a hemiaminal, which dehydrates to the imine.

  • Protonation: The buffer system protonates the imine to form the electrophilic iminium ion.

  • Hydride Transfer:

    
     delivers a hydride to the C=N bond, yielding the amine.
    

Steric Consideration: The ortho-methoxy group creates steric hindrance around the carbonyl carbon. To drive the equilibrium toward the imine (Le Chatelier’s principle), a large excess of ammonium acetate (10–15 equivalents) is required.

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanism Ketone 1-(2-Methoxyphenyl) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 (Eq) Product 1-(2-Methoxyphenyl) propan-2-amine Ketone->Product Direct Reduction (Slow/Minor) NH4OAc NH4OAc (Ammonium Source) NH4OAc->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion Imine->Iminium + H+ (pH 6) Iminium->Product + H- (Fast) Borohydride NaBH3CN (Hydride Donor) Borohydride->Iminium Selectivity Control

Caption: Figure 1. Borch Reductive Amination pathway.[1][2][3] Note the critical role of pH in activating the imine (via Iminium) for selective reduction over the ketone.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
1-(2-Methoxyphenyl)propan-2-one Precursor1.0Purity >98% essential.[4]
Ammonium Acetate (

)
Amine Source15.0Excess prevents dimerization.
Sodium Cyanoborohydride Reducing Agent1.5TOXIC. Handle in glovebox or hood.
Methanol (MeOH) SolventN/AAnhydrous preferred.
Sodium Hydroxide (NaOH) Workup BaseN/A10M and 1M solutions.
Hydrochloric Acid (HCl) Workup AcidN/A1M and 6M solutions.
Dichloromethane (DCM) Extraction SolventN/AHPLC Grade.
Step-by-Step Methodology

Step 1: Imine Formation (Equilibration)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxyphenyl)propan-2-one (10 mmol, 1.64 g) in Methanol (40 mL).

  • Add Ammonium Acetate (150 mmol, 11.56 g) in a single portion.

  • Stir vigorously at room temperature (

    
    ) for 30 minutes .
    
    • Insight: This dwell time allows the ketone-imine equilibrium to establish before the reducing agent is added.

Step 2: Reduction

  • Add Sodium Cyanoborohydride (

    
    ) (15 mmol, 0.94 g) to the reaction mixture.
    
  • Fit the flask with a drying tube (calcium chloride) or a nitrogen balloon.

  • Stir at room temperature for 24 to 48 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 9:1 DCM:MeOH + 1%

      
      ) or LC-MS. The ortho-methoxy group may slow conversion; if incomplete after 24h, add an additional 0.5 eq of 
      
      
      
      .

Step 3: Quenching & Cyanide Removal (Safety Critical)

  • Do NOT acidify yet.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Methanol. Result: A viscous slurry.

  • Resuspend the residue in Water (50 mL).

  • Basify to pH > 12 using 10M NaOH .

    • Why: This keeps any unreacted cyanide as the stable

      
       ion and converts the amine product to its free base form.
      

Step 4: Purification (Acid-Base Extraction) This process is self-validating, ensuring only basic amines are isolated.

  • Extraction 1 (Removal of Neutrals): Extract the basic aqueous layer (pH > 12) with DCM (

    
     mL). Combine organic layers.
    
    • Note: The amine (Free Base) is in the DCM. Inorganic salts/Cyanide are in the Water (Treat waste with bleach!).

  • Acidification (Target Capture): Extract the combined DCM layers with 1M HCl (

    
     mL).
    
    • Mechanism:[1][2][5][6][7] The amine is protonated to the hydrochloride salt and moves into the Aqueous Acidic Phase . Neutral impurities (unreacted ketone) remain in the DCM.

    • Discard the DCM layer (after verifying no product loss).

  • Basification (Recovery): Cool the acidic aqueous phase in an ice bath. Basify slowly with 10M NaOH until pH > 12. The solution will become cloudy as the free base amine oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Dry the combined DCM layers over Anhydrous Sodium Sulfate (

    
    ). Filter and evaporate to yield the Free Base Oil .
    

Step 5: Salt Formation (Optional for Stability)

  • Dissolve the free base oil in a minimum amount of cold isopropanol (IPA).

  • Add concentrated HCl dropwise or HCl in diethyl ether.

  • Evaporate or filter the precipitate to obtain 1-(2-methoxyphenyl)propan-2-amine Hydrochloride .

Process Workflow Visualization

Figure 2: Extraction & Purification Logic (DOT)

PurificationWorkflow ReactionMix Crude Reaction Mix (Amine, Ketone, NaBH3CN) Quench 1. Evaporate MeOH 2. Add Water + NaOH (pH > 12) ReactionMix->Quench Extract1 Extract with DCM Quench->Extract1 AqLayer1 Aqueous Layer (Waste) Contains: CN-, Salts Extract1->AqLayer1 Aqueous Phase OrgLayer1 Organic Layer 1 Contains: Amine (Base), Ketone Extract1->OrgLayer1 Organic Phase AcidWash Extract with 1M HCl OrgLayer1->AcidWash OrgLayer2 Organic Layer 2 (Waste) Contains: Unreacted Ketone AcidWash->OrgLayer2 Organic Phase AqLayer2 Aqueous Acid Layer Contains: Amine-HCl Salt AcidWash->AqLayer2 Aqueous Phase Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer2->Basify FinalProduct Final Product 1-(2-Methoxyphenyl)propan-2-amine Basify->FinalProduct

Caption: Figure 2. Acid-Base Extraction Workflow. This sequence ensures removal of toxic cyanide and neutral organic impurities.

Analytical Characterization

Upon isolation, the identity of the compound must be verified. The ortho-substitution pattern is distinct in NMR spectroscopy.

Expected Data (HCl Salt):

  • Physical State: White crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35–7.25 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.98 (t, 1H, Ar-H) — Characteristic ABCD-like aromatic pattern for ortho-substitution.
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.65 (m, 1H, 
      
      
      
      ).
    • 
       2.95 (dd, 1H, 
      
      
      
      ), 2.80 (dd, 1H,
      
      
      ).
    • 
       1.30 (d, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calc. for

      
      .
      
    • Found: 166.1 m/z.

    • Fragment: 149 m/z (Loss of

      
      ), 121 m/z (Methoxybenzyl cation).
      

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[2][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Scientific and Technical Publications. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). Monographs: Amphetamine and Related Compounds. Link

Sources

Application Note & Protocol: Synthesis and Application of Deuterated 1-(2-Methoxyphenyl)propan-2-amine as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of deuterated 1-(2-methoxyphenyl)propan-2-amine. This isotopically labeled compound is of significant utility as an internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of its non-labeled counterpart. The protocol herein details a robust synthetic strategy via reductive amination of 2-methoxyphenylacetone, employing a deuterated reducing agent to introduce the isotopic label. We further elaborate on the analytical techniques for structural verification and purity assessment, ensuring the final product's fitness for purpose in regulated bioanalysis.

Introduction: The Rationale for Isotopic Labeling

In modern drug metabolism and pharmacokinetics (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry. An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical ionization efficiency, but is mass-shifted, allowing for its distinction from the analyte. This co-elution and similar physicochemical behavior correct for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy in quantification.

1-(2-Methoxyphenyl)propan-2-amine is a compound of interest in various research fields, and its quantification often requires a reliable internal standard. The introduction of deuterium atoms into its structure provides the necessary mass shift without significantly altering its chemical properties. This application note outlines a straightforward and efficient synthesis of a deuterated analog, 1-(2-methoxyphenyl)propan-2-amine-d3, to serve this critical role.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is the reductive amination of 2-methoxyphenylacetone with an amine source, followed by reduction with a deuterium-donating reducing agent. This method is advantageous due to the commercial availability of the starting materials and the high efficiency of the reaction. The deuterium label is introduced in the final reduction step, which is a common and effective strategy for isotopic labeling.

Diagram of the Synthetic Pathway:

G A 2-Methoxyphenylacetone C Imine Intermediate A->C Condensation B Amine Source (e.g., Ammonium Acetate) B->C E Deuterated 1-(2-Methoxyphenyl)propan-2-amine C->E Reduction D Sodium borodeuteride (NaBD4) D->E

Caption: Synthetic scheme for deuterated 1-(2-methoxyphenyl)propan-2-amine.

Detailed Experimental Protocol

Materials and Reagents
  • 2-Methoxyphenylacetone (≥98% purity)

  • Ammonium acetate (≥98% purity)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Methanol (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M in diethyl ether)

  • Deionized water

Synthesis of 1-(2-Methoxyphenyl)propan-2-amine-d3

Step 1: Imine Formation and In-Situ Reduction

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyphenylacetone (1.0 g, 6.09 mmol) and ammonium acetate (2.82 g, 36.5 mmol).

  • Add anhydrous methanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (0.51 g, 12.18 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

Diagram of the Experimental Workflow:

G A Mix Reactants: 2-Methoxyphenylacetone, Ammonium Acetate, Methanol B Reflux for 2h (Imine Formation) A->B C Cool to 0°C B->C D Add NaBD4 (Reduction) C->D E Stir for 12h at RT D->E F Quench Reaction E->F G Aqueous Workup F->G H Purification G->H

Caption: Workflow for the synthesis of the deuterated internal standard.

Step 2: Workup and Extraction

  • Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add dichloromethane (50 mL) and a saturated aqueous sodium bicarbonate solution (30 mL) to the residue and transfer to a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Prepare a silica gel column.

  • Load the crude product onto the column.

  • Elute with a solvent system of dichloromethane:methanol (e.g., starting with 100:0 and gradually increasing the polarity to 95:5).

  • Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated 1-(2-methoxyphenyl)propan-2-amine.

Salt Formation (Optional)

For easier handling and improved stability, the free base can be converted to its hydrochloride salt.

  • Dissolve the purified product in a minimal amount of diethyl ether.

  • Slowly add a 1 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt as a white solid.

Characterization and Quality Control

To ensure the suitability of the synthesized deuterated compound as an internal standard, thorough characterization is essential.

Analytical Technique Parameter Expected Outcome
Mass Spectrometry (MS) Molecular Ion Peak[M+H]⁺ at m/z corresponding to the deuterated product (e.g., +3 for -d3).
Nuclear Magnetic Resonance (¹H NMR) Spectral PatternDisappearance or significant reduction of the proton signal corresponding to the site of deuteration.
High-Performance Liquid Chromatography (HPLC) Purity≥98%
Isotopic Purity Mass Spectrometry≥98 atom % D

Table 1: Analytical specifications for the deuterated internal standard.

Application in a Bioanalytical Method

The deuterated 1-(2-methoxyphenyl)propan-2-amine is designed to be used as an internal standard in LC-MS/MS methods for the quantification of the non-labeled analyte in biological matrices such as plasma or urine.

General Procedure:

  • A known amount of the deuterated internal standard is spiked into the biological matrix sample before sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • The sample is processed to extract the analyte and the internal standard.

  • The extract is analyzed by LC-MS/MS.

  • The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the unknown samples.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of deuterated 1-(2-methoxyphenyl)propan-2-amine. The described method is straightforward, uses readily available reagents, and yields a product of high purity suitable for use as an internal standard in demanding bioanalytical applications. The rigorous characterization of the final product ensures its quality and performance in quantitative LC-MS assays.

References

  • Synthesis of 1-(2-methoxyphenyl)propan-2-amine. Molbase. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 1-(2-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicology and drug development, necessitating robust and efficient screening methods.[1][2][3] 1-(2-Methoxyphenyl)propan-2-amine (CAS 15402-84-3) is a compound of interest whose cytotoxic profile is not extensively documented.[4][5] Structurally related to amphetamine-type stimulants, it is crucial to evaluate its potential for inducing cellular toxicity, particularly neurotoxicity.[6] In vitro cytotoxicity assays provide a powerful, high-throughput platform for initial hazard identification and mechanistic investigation, reducing the reliance on traditional animal testing and aligning with regulatory recommendations like those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10]

This guide provides a comprehensive framework for assessing the cytotoxic effects of 1-(2-Methoxyphenyl)propan-2-amine using a multi-parametric approach. We will detail protocols for three distinct, yet complementary, assays that together create a robust cytotoxicity profile:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, serving as a proxy for metabolic health and cell viability.[11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13][14]

  • Caspase-3 Activity Assay: Detects the activation of a key executioner caspase, providing a specific marker for apoptosis (programmed cell death).[15][16]

By integrating data from these three assays, researchers can move beyond a simple live/dead assessment to understand the potential mechanisms driving the cytotoxic response to 1-(2-Methoxyphenyl)propan-2-amine.

Critical Experimental Parameters: The Foundation of Reliable Data

Before proceeding to specific protocols, understanding the causality behind key experimental choices is paramount for generating reproducible and meaningful data.

Cell Line Selection: A Biologically Relevant Model

The choice of cell line is the most critical variable. Given that 1-(2-Methoxyphenyl)propan-2-amine is an amphetamine analogue, its primary target is likely the central nervous system.[6] Therefore, a human neuroblastoma cell line, such as SH-SY5Y , is a highly relevant model.[1][17]

  • Rationale: SH-SY5Y cells are of human origin and can be differentiated to exhibit a more mature, neuron-like phenotype. They express key neuronal markers and have been successfully used to evaluate the cytotoxicity of other novel psychoactive substances and amphetamine-like stimulants.[1][6]

  • Alternative Considerations: For general cytotoxicity screening, established fibroblast cell lines (e.g., human dermal fibroblasts) can be used.[18] However, for mechanism-specific inquiries related to a potential neurotoxin, a neuronal cell line is superior.

  • Metabolic Relevance: It is important to acknowledge that many cancer-derived cell lines exhibit altered metabolism (the "Warburg effect"). Culturing cells in media where glucose is replaced by galactose can promote oxidative phosphorylation, making the cells more sensitive to mitochondrial toxicants and thus more physiologically relevant for toxicity testing.[19]

Compound Preparation and Controls: Ensuring a Self-Validating System

Every protocol described is designed as a self-validating system through the rigorous use of controls.

  • Compound Solubilization: 1-(2-Methoxyphenyl)propan-2-amine should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced toxicity.

  • Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), a serial dilution of the compound should be prepared. A common approach is to use a semi-logarithmic dilution series (e.g., 100 µM, 50 µM, 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM).

  • Essential Controls (See Table 1):

    • Untreated Control: Cells cultured in medium alone. Represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used for the test compound. This is the primary negative control to which compound-treated cells are compared.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis) to confirm the assay is performing correctly.

    • Blank/Background Control: Wells containing medium and the respective assay reagents but no cells. This value is subtracted from all other readings.

Control TypePurposeRationale
Untreated Cells Baseline for 100% cell viability/health.Establishes the normal physiological state of the cells under culture conditions.
Vehicle Control Accounts for any effects of the compound's solvent (e.g., DMSO).Ensures that observed cytotoxicity is due to the compound itself and not the vehicle. This is the primary reference for calculating percent viability.
Positive Control Validates that the assay can detect cytotoxicity.Confirms that reagents are active and the cellular system is responsive (e.g., using Triton™ X-100 for LDH assay or Staurosporine for apoptosis assays).
Blank (No Cells) Measures background absorbance/fluorescence.Corrects for non-specific signals from the culture medium and assay reagents, increasing the accuracy of the measurements.

Table 1: Essential Controls for In Vitro Cytotoxicity Assays.

Experimental Workflow Overview

The overall process involves parallel execution of three distinct assays on identically prepared cell plates to gain a comprehensive understanding of the compound's cytotoxic effects.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis Culture Maintain SH-SY5Y Cell Culture Seed Seed Cells in 96-Well Plates (1x10^4 cells/well) Culture->Seed Incubate_Adhere Incubate 24h for Adhesion Seed->Incubate_Adhere Treat Treat with 1-(2-Methoxyphenyl)propan-2-amine (Dose-Response & Controls) Incubate_Adhere->Treat Incubate_Treat Incubate for 24-48h Treat->Incubate_Treat MTT MTT Assay (Metabolic Activity) Incubate_Treat->MTT LDH LDH Assay (Membrane Integrity) Incubate_Treat->LDH Caspase Caspase-3 Assay (Apoptosis) Incubate_Treat->Caspase Readout Spectrophotometer / Fluorometer Reading MTT->Readout LDH->Readout Caspase->Readout Calculate Calculate % Viability / % Cytotoxicity / Caspase Activity Readout->Calculate IC50 Determine IC50 Values Calculate->IC50 Profile Generate Cytotoxicity Profile IC50->Profile

Caption: High-level experimental workflow for cytotoxicity profiling.

Protocol 1: MTT Cell Viability Assay

This assay quantifies cell viability by measuring the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[20]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methoxyphenyl)propan-2-amine in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

  • Incubation: Return the plate to the incubator for 24 to 48 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium. Remove the treatment media from the wells and add 100 µL of the diluted MTT solution to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will produce intracellular purple formazan crystals.[21]

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20][21]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank (no cells) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

  • IC50 Determination: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay measures membrane integrity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13][14] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the amount of cell damage.[14][22]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with the compound as described in steps 1-3 of the MTT protocol. It is critical to prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton™ X-100) to a set of control wells 45 minutes before the end of the incubation period.

  • Sample Collection: After the treatment incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[22] Be careful not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid), if required by the kit, to terminate the enzymatic reaction.[22]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[22]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank (no cells) wells from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)) * 100

  • IC50 Determination: Plot the percent cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Caspase-3 Activity Assay

This assay specifically measures the induction of apoptosis. Caspase-3 is a key protease that is activated during the apoptotic cascade.[15] Fluorogenic assays use a peptide substrate (e.g., DEVD) conjugated to a fluorescent reporter. When cleaved by active Caspase-3, the reporter is released and emits a fluorescent signal.[16]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Prepare a 96-well plate (black, clear-bottom for fluorescence) with cells and treat with the compound and controls as described previously. A known apoptosis inducer like Staurosporine (1 µM) should be used as a positive control.[23]

  • Cell Lysis: After the treatment period, remove the culture medium. Lyse the cells directly in the wells by adding a lysis buffer provided with the assay kit. Incubate as recommended by the manufacturer (e.g., 30 minutes on ice).[24]

  • Caspase-3 Reaction: Add the Caspase-3 substrate solution (containing the DEVD-fluorophore conjugate) to each well containing the cell lysate.[24]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]

  • Data Acquisition: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for AMC-based substrates).

Data Analysis
  • Corrected Fluorescence: Subtract the average fluorescence of the blank (no cells) wells from all other readings.

  • Calculate Fold-Change in Activity:

    • Fold-Change = (Corrected Fluorescence of Treated Sample / Corrected Fluorescence of Vehicle Control)

  • EC50 Determination: The effective concentration that produces 50% of the maximal response (EC50) can be determined by plotting the fold-change in activity against the log of the compound concentration.

Interpreting Combined Cytotoxicity Data

The power of this approach lies in synthesizing the data from all three assays. The relationship between the IC50 values provides mechanistic insight.

G cluster_cell Cellular Response cluster_assay Assay Readout Compound Test Compound (1-(2-Methoxyphenyl)propan-2-amine) Mito Mitochondrial Dysfunction Compound->Mito Membrane Membrane Damage (Necrosis) Compound->Membrane Apoptosis Apoptosis Induction Compound->Apoptosis MTT ⬇️ MTT Signal Mito->MTT LDH ⬆️ LDH Release Membrane->LDH Apoptosis->Membrane Late Stage Caspase ⬆️ Caspase-3 Activity Apoptosis->Caspase

Sources

Troubleshooting & Optimization

Navigating the Shadows: A Troubleshooting Guide to Ionization Suppression in the LC-MS Analysis of 2-Methoxyamphetamine (2-MA)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome, researchers and analytical scientists, to our dedicated resource for overcoming the pervasive challenge of ionization suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-methoxyamphetamine (2-MA). This guide is structured as a series of targeted questions and in-depth answers, designed to provide you with the foundational knowledge and actionable protocols to diagnose, mitigate, and ultimately conquer matrix effects in your bioanalytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-MA signal is significantly lower in plasma samples compared to the neat standard. What is causing this, and how can I confirm it's ion suppression?

A1: The Phenomenon of Ion Suppression

What you're likely observing is a classic case of ionization suppression , a type of matrix effect where the ionization efficiency of your target analyte, 2-MA, is reduced by co-eluting components from the biological matrix.[1][2] In the electrospray ionization (ESI) source, these interfering substances compete with 2-MA for the available charge, leading to a diminished signal intensity.[1][3] This can severely compromise the sensitivity, accuracy, and precision of your assay.[2]

Common culprits in biological matrices like plasma include phospholipids, salts, and endogenous metabolites.[2][4] To definitively diagnose ion suppression, the post-column infusion experiment is the gold standard.[5][6][7][8]

Experimental Protocol: Post-Column Infusion

This experiment helps to identify "zones" of ion suppression within your chromatographic run.[7]

Objective: To visualize retention time regions where co-eluting matrix components suppress the 2-MA signal.

Procedure:

  • Setup: Use a T-union to introduce a constant flow of a 2-MA standard solution into the LC eluent stream after the analytical column but before the MS ion source.[8][9]

  • Analyte Infusion: With a syringe pump, infuse the 2-MA solution at a low, steady flow rate (e.g., 5-10 µL/min). This should produce a stable, elevated baseline signal for 2-MA in your mass spectrometer.[5]

  • Blank Matrix Injection: Once a stable baseline is achieved, inject an extracted blank plasma sample (a sample containing no 2-MA).

  • Data Analysis: Monitor the 2-MA signal. Any significant drop or dip in the baseline corresponds to a retention time where ion-suppressing compounds are eluting from the column.[5][10]

Below is a conceptual workflow for this process.

G cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Matrix Extract) Column Analytical Column Injector->Column Tee T-Union Column->Tee SyringePump Syringe Pump (2-MA Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Post-column infusion experimental setup.

Q2: I've confirmed ion suppression is impacting my 2-MA analysis. What is the most effective first step to mitigate this?

A2: Optimizing Sample Preparation

The most robust and often most effective strategy to combat ion suppression is to remove the interfering matrix components before they ever reach the LC-MS system.[1][11][12] The choice of sample preparation technique can have a profound impact on the cleanliness of your final extract.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression ReductionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-100%LowFast, simple, inexpensive.Prone to significant matrix effects as it primarily removes proteins, leaving phospholipids and other small molecules.[11][13]
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighGood for removing salts and highly polar interferences.[14]Can be labor-intensive, may form emulsions, and requires volatile, immiscible organic solvents.[5]
Solid-Phase Extraction (SPE) 80-95%HighHighly selective, provides excellent sample cleanup and analyte concentration.[11][15]More complex method development, can be more expensive.

For amphetamine-type substances like 2-MA in complex matrices, Solid-Phase Extraction (SPE) is often the preferred method due to its ability to provide a much cleaner extract compared to PPT or LLE.[15][16]

Experimental Protocol: Generic Reversed-Phase SPE for 2-MA

Objective: To selectively isolate 2-MA from plasma matrix components.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode cation exchange).

  • SPE vacuum manifold.

  • Plasma sample, conditioning solvent (e.g., Methanol), equilibration solvent (e.g., Water), wash solution (e.g., 5% Methanol in water), and elution solvent (e.g., Acetonitrile with 2% formic acid).

Procedure:

  • Conditioning: Pass methanol through the SPE cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with water to prepare it for the aqueous sample.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while 2-MA remains bound.

  • Elution: Elute 2-MA with a strong organic solvent. The addition of an acid like formic acid can improve the elution of basic compounds like 2-MA.

  • Dry-down & Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for injection.

Caption: Solid-Phase Extraction (SPE) workflow.

Q3: My sample preparation is optimized, but I still see some suppression. How can I use chromatography to further reduce these effects?

A3: The Power of Chromatographic Separation

If residual matrix components persist, the next line of defense is to chromatographically separate them from your analyte of interest, 2-MA.[1][12] The goal is to ensure that 2-MA elutes in a "clean" region of the chromatogram, free from suppressing interferences.

Strategies for Chromatographic Optimization:

  • Modify the Gradient: Altering the gradient slope can significantly change the selectivity of your separation. A shallower gradient can increase the resolution between 2-MA and closely eluting matrix components.[10]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to differences in solvent strength and selectivity.

  • Adjust Mobile Phase pH: For a basic compound like 2-MA, the pH of the mobile phase is critical. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure 2-MA is in its protonated, ionic form, which can improve peak shape and retention on reversed-phase columns.[17][18] However, be mindful that mobile phase additives themselves can sometimes cause suppression, so use them at the lowest effective concentration.[13][19]

  • Change the Stationary Phase: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP)) can provide a completely different selectivity and may resolve the issue.[2]

Q4: Are there any "universal" solutions or internal standards that can compensate for ion suppression?

A4: Compensation with Stable Isotope-Labeled Internal Standards

While optimizing sample preparation and chromatography are crucial for minimizing suppression, compensating for unavoidable matrix effects is best achieved using a stable isotope-labeled internal standard (SIL-IS).[1][2]

A SIL-IS, such as 2-MA-d3, is the ideal internal standard. It has nearly identical chemical and physical properties to 2-MA and will therefore co-elute and experience the same degree of ionization suppression.[1][2] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant even if both signals are suppressed. This allows for accurate and precise quantification.

The Logic of Using a SIL-IS:

G cluster_0 In the MS Source Analyte 2-MA Signal = S_A Matrix Matrix Interference Suppression Factor = 0.5 Analyte->Matrix Co-elute & Experience Same Suppression SIL_IS 2-MA-d3 (SIL-IS) Signal = S_IS SIL_IS->Matrix Co-elute & Experience Same Suppression Result Quantification Ratio = (S_A * 0.5) / (S_IS * 0.5) = S_A / S_IS Accurate Result Matrix->Result Ratio remains constant

Caption: SIL-IS compensates for ion suppression.

If a SIL-IS is not available, a structural analog may be used, but it is crucial to validate that it behaves similarly to the analyte under the specific LC-MS conditions.

By systematically addressing these key areas—diagnosis, sample preparation, chromatography, and internal standardization—you can develop a robust and reliable LC-MS method for the analysis of 2-MA, free from the confounding effects of ionization suppression.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available at: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC - NIH. Available at: [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.. Available at: [Link]

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX. Available at: [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC. Available at: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC. Available at: [Link]

  • Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution - Scribd. Available at: [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. Available at: [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics | ChemRxiv. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available at: [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. Available at: [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. Available at: [Link]

Sources

Improving stability of 1-(2-Methoxyphenyl)propan-2-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of 1-(2-Methoxyphenyl)propan-2-amine

Status: Active Senior Scientist: Dr. A. Vance Subject: 2-Methoxyamphetamine (2-MA, OMA) Aqueous Stability Last Updated: 2025-05-12

Section 1: The Stability Matrix (Executive Summary)

Before troubleshooting specific issues, review the core stability parameters for 1-(2-Methoxyphenyl)propan-2-amine. This molecule is a primary phenethylamine and is inherently reactive in aqueous environments if not properly buffered.

ParameterCritical Value / StateTechnical Rationale
Target pH 3.0 – 6.0 The

of the amine is

. Maintaining pH < 6.0 ensures >99.9% exists as the stable ammonium cation (

), preventing volatility and nucleophilic oxidation.
Oxidation Risk High The electron-rich methoxy ring + primary amine makes it susceptible to oxidative deamination and ring oxidation.
Photostability Moderate UV light (200-300 nm) can catalyze autoxidation. Amber glass is mandatory.
Solubility pH Dependent Free Base: Oil, sparingly soluble in water. Salt (HCl): Crystalline, highly soluble in water.
Shelf Life < 24 Hours (Unbuffered)In pure water (pH ~7) exposed to air, degradation is detectable within hours via HPLC.

Section 2: Troubleshooting Guide (Q&A)

Category A: Visual Changes & Precipitation

Q: My stock solution turned from clear to a faint yellow/brown after 48 hours. Is it still usable? A: No. The yellowing indicates the formation of oxidative degradation products, likely imines or quinone-like species derived from the methoxy-substituted ring.

  • The Cause: Dissolved oxygen attacks the free amine or the activated aromatic ring. This is accelerated if the pH drifted above 7.0.

  • The Fix: Discard the solution. For the next batch, use Protocol B (Degassing) and add an antioxidant like Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite.

Q: I see fine needle-like crystals precipitating out of my phosphate-buffered saline (PBS) solution. A: Check your pH immediately.

  • The Cause: Standard PBS often has a pH of 7.4. If your concentration is high (>10 mM), you may be approaching the solubility limit of the free base, or "salting out" the hydrochloride salt due to the common ion effect (high

    
     in PBS).
    
  • The Fix: Switch to a Citrate Buffer (pH 4.0 - 5.0) . The lower pH guarantees the amine remains ionized and soluble. Avoid high-chloride buffers if using the HCl salt at near-saturation concentrations.

Category B: HPLC & Analytical Issues

Q: I am seeing "ghost peaks" eluting before my main peak on HPLC. A: These are likely oxidative deamination products (ketones) or N-hydroxy impurities.

  • The Mechanism: 1-(2-Methoxyphenyl)propan-2-amine degrades into 1-(2-methoxyphenyl)propan-2-one (the corresponding ketone) via an imine intermediate. This ketone is less polar and will have a distinct retention time.

  • The Fix: Run a fresh standard. If the ghost peaks persist in the fresh standard, your autosampler might be exposing the sample to light/air. Use amber vials and set the autosampler tray temperature to 4°C.

Q: My recovery rates are inconsistent (varying between 80% and 105%). A: This suggests volatility or adsorption issues, not chemical degradation.

  • The Cause: If you are working with the free base (oil), it is volatile. If you are using plastic tubes (Eppendorf/Falcon), the amine can adsorb to the plastic walls.

  • The Fix: Always convert the free base to the salt form immediately. Use Silanized Glass Vials for all storage to prevent adsorption.

Section 3: Mechanistic Visualization

To understand why these protocols are necessary, we must look at the degradation pathways. The primary amine is the "Achilles' heel" of this molecule in water.

Diagram 1: Aqueous Degradation Pathways

DegradationPathway Base 2-MA (Free Base) (Volatile/Reactive) Cation 2-MA (Ammonium Cation) (Stable/Soluble) Base->Cation  pH < 6.0 (Protonation)   Imine Imine Intermediate Base->Imine  Oxidation (-2H)   (O2 / Light) N_Oxide N-Hydroxyl Amine Base->N_Oxide  Direct N-Oxidation   Cation->Base  pH > 7.0   Ketone 1-(2-Methoxyphenyl)propan-2-one (Major Degradant) Imine->Ketone  Hydrolysis (+H2O)  

Caption: The degradation cascade. Protonation (Green path) is the only effective shield against oxidation (Red/Yellow paths).

Section 4: Validated Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Use this protocol for long-term storage (up to 30 days at -20°C).

Reagents:

  • 1-(2-Methoxyphenyl)propan-2-amine Hydrochloride.

  • Solvent: 10 mM Citrate Buffer (pH 4.0).

  • Antioxidant: 0.1 mM EDTA (Disodium ethylenediaminetetraacetate).

Procedure:

  • Degas the Buffer: Sonicate the Citrate/EDTA buffer for 20 minutes or sparge with Nitrogen/Argon gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh the HCl salt into a glass weighing boat (avoid plastic static).

  • Dissolution: Add the solid to the degassed buffer. Vortex immediately.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (low protein binding, low adsorption) into an Amber Glass Vial .

  • Headspace: Flush the vial headspace with Nitrogen gas before capping.

  • Storage: Store at -20°C.

Protocol B: Forced Degradation Stress Test (Validation)

Use this to validate your HPLC method's ability to detect degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C for 4 hours. (Expect: Minimal degradation).

  • Base Hydrolysis: 0.1 N NaOH, 60°C for 4 hours. (Expect: Significant degradation/volatility loss).

  • Oxidative Stress: 3%

    
    , Room Temp for 2 hours. (Expect: Rapid formation of N-oxides and ketones).
    
  • Photostability: Expose clear vial to UV light (254 nm) for 24 hours. (Expect: Yellowing).

Section 5: Formulation Decision Tree

Follow this logic to determine the correct formulation for your specific experiment.

DecisionTree Start Start: Define Application InVivo In Vivo Injection? Start->InVivo InVitro In Vitro / Analytical? Start->InVitro Saline Use 0.9% Saline Adjust pH to 5.5-6.0 InVivo->Saline LongTerm Long Term Storage? InVitro->LongTerm PrepFresh PREPARE FRESH (Use within 1 hour) Saline->PrepFresh BufferChoice Use 10mM Citrate (pH 4.0) + 0.1mM EDTA LongTerm->BufferChoice Yes (Aqueous) SolventChoice Use DMSO or Methanol (Dilute into water just before use) LongTerm->SolventChoice No (Organic Stock)

Caption: Formulation selection logic. Note that "In Vivo" applications restrict the use of strong buffers or antioxidants, necessitating fresh preparation.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

  • World Health Organization (WHO). (2006). Expert Committee on Drug Dependence: Thirty-fourth Report. (Data on Methoxyphenamine and analog stability).

  • PubChem. (2024). Compound Summary: 2-Methoxyamphetamine.[1] National Library of Medicine. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

Sources

Technical Support Center: Troubleshooting HPLC Column Fouling with Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with column fouling during the HPLC analysis of amphetamine derivatives. As a Senior Application Scientist, I will provide in-depth, field-proven insights to not only solve these issues but also to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My peak shapes for amphetamine and its derivatives are tailing significantly, and I'm losing resolution. Is this column fouling?

A: Yes, peak tailing and loss of resolution are classic symptoms of column fouling, especially when analyzing basic compounds like amphetamines. This is often due to strong, unwanted interactions between the basic amine groups on your analytes and residual, acidic silanol groups on the silica-based stationary phase of your column. Over time, these active sites can become irreversibly bound, leading to the poor chromatography you're observing.

Additionally, if you are analyzing samples from complex matrices, such as biological fluids, the co-extraction of endogenous materials like lipids and proteins can physically block the column frit or adsorb onto the stationary phase, further degrading performance.

Q2: I've noticed a gradual increase in backpressure over a series of injections. What's causing this?

A: A steady increase in backpressure is a strong indicator of particulate matter building up at the head of the column or on the inlet frit. This can be due to precipitated sample components, buffer salts crashing out of solution, or fine particles from the sample matrix that were not removed during sample preparation. While not strictly "fouling" in the chemical sense, it's a common issue when analyzing amphetamine derivatives, especially from clandestine lab samples or biological extracts.

Another potential cause is the swelling of the stationary phase material due to incompatibility with the mobile phase, although this is less common with modern, high-quality columns.

Q3: My retention times are shifting, and I'm losing sensitivity. How can I determine if this is a column issue?

A: Retention time shifts and a decrease in signal intensity are often linked to a change in the active surface of your stationary phase. This can be caused by the accumulation of strongly adsorbed matrix components which effectively create a new, unintended stationary phase on top of the original one. For amphetamine analysis, this can also be due to the slow build-up of highly hydrophobic or basic compounds from the sample matrix that are not effectively eluted by your mobile phase.

To confirm if the column is the source of the problem, you can perform a "column performance test" by injecting a well-characterized standard mixture and comparing the results (retention times, peak shapes, efficiency) to the original test chromatogram that was supplied with the column. A significant deviation indicates a compromised column.

Troubleshooting and Prevention Guides

Guide 1: The "Aggressive Wash" Protocol for Regenerating a Fouled Column

When your column is showing signs of fouling from amphetamine analysis, a simple flush with your mobile phase is often insufficient. You need a more aggressive, multi-step wash protocol to remove strongly bound contaminants.

The Rationale: This protocol uses a series of solvents with different polarities and pH values to systematically strip away various types of contaminants. The acid wash helps to protonate and remove basic compounds, while the organic solvents remove non-polar and strongly adsorbed matrix components.

Experimental Protocol:

  • Disconnect the column from the detector. This is crucial to prevent contaminants from flowing into and damaging your detector cell.

  • Initial Wash (Buffered Mobile Phase): Flush the column with your current mobile phase (without the buffer salts) for 10-15 column volumes. For example, if your mobile phase is 50:50 Acetonitrile:Water with 0.1% Formic Acid, flush with 50:50 Acetonitrile:Water.

  • Aqueous Wash: Flush with 100% HPLC-grade water for 10-15 column volumes.

  • Organic Stripping (Strong Solvent): Flush with 100% Acetonitrile or Methanol for 20-30 column volumes. This will remove strongly retained hydrophobic compounds.

  • Acidic Wash (for Basic Contaminants): Flush with a solution of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water for 15-20 column volumes. This step is critical for removing basic compounds like amphetamines that are ionically bound to the stationary phase.

  • Re-equilibration:

    • Flush with 100% HPLC-grade water for 10-15 column volumes to remove the acid.

    • Flush with your initial mobile phase (without buffer salts) for 10-15 column volumes.

    • Finally, re-introduce your full mobile phase (with buffer salts) and allow the column to equilibrate until you have a stable baseline.

Data Presentation: Example Solvent Gradient for Column Wash

StepSolvent CompositionFlow Rate (mL/min)Duration (min) for a 4.6x150mm columnPurpose
1Mobile Phase (No Buffer)1.015Initial Flush
2100% Water1.015Remove Buffers
3100% Acetonitrile1.030Remove Hydrophobic Contaminants
40.1% TFA in Water0.520Remove Basic Contaminants
5100% Water1.015Remove Acid
6Mobile Phase1.030+Re-equilibration

Diagram: Logical Flow of the Column Regeneration Protocol

G start Start: Fouled Column disconnect Disconnect from Detector start->disconnect Safety First wash1 Flush with Mobile Phase (No Buffer) disconnect->wash1 wash2 Flush with 100% Water wash1->wash2 Remove Salts wash3 Flush with 100% Acetonitrile wash2->wash3 Strip Hydrophobics wash4 Flush with 0.1% TFA in Water wash3->wash4 Strip Basics wash5 Flush with 100% Water wash4->wash5 Remove Acid reconnect Re-equilibrate with Full Mobile Phase wash5->reconnect end End: Regenerated Column reconnect->end

Caption: Workflow for aggressive column regeneration.

Guide 2: Preventing Fouling at the Source - Mobile Phase and Sample Preparation

The most effective way to deal with column fouling is to prevent it from happening in the first place. For amphetamine derivatives, this involves careful consideration of your mobile phase chemistry and a robust sample preparation workflow.

Mobile Phase Optimization:

  • pH Control: The pH of your mobile phase is critical. You should aim for a pH that is at least 2 pH units away from the pKa of your amphetamine analytes to ensure they are in a single ionic state (either fully protonated or deprotonated). For basic amphetamines (pKa typically around 9-10), a mobile phase pH of 3-4 is often ideal. This ensures the analytes are protonated and well-behaved chromatographically.

  • Use of Additives:

    • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), to your mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their availability to interact with your amphetamine analytes and cause tailing.

    • Ion-Pairing Agents: For highly basic or polar amphetamine derivatives, an ion-pairing agent like sodium dodecyl sulfate (SDS) can be used to improve retention and peak shape.

Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices, a well-designed SPE method is the most effective way to remove interfering compounds before they are introduced to your HPLC system. For amphetamines in biological fluids, a mixed-mode cation exchange SPE cartridge can be highly effective at selectively retaining the basic analytes while allowing neutral and acidic interferences to be washed away.

Diagram: Decision Tree for Preventing Column Fouling

G start Start: New Method Development matrix Is the sample matrix complex (e.g., biological fluids)? start->matrix spe Implement Solid-Phase Extraction (SPE) matrix->spe Yes filtration Use a 0.22 µm syringe filter matrix->filtration No mobile_phase Optimize Mobile Phase spe->mobile_phase filtration->mobile_phase ph Adjust pH to be >2 units away from analyte pKa mobile_phase->ph additives Consider additives: - Competing base (TEA) - Ion-pairing agent mobile_phase->additives end Proceed with Analysis ph->end additives->end

Caption: Proactive steps to prevent column fouling.

References

  • Understanding and Troubleshooting HPLC Columns. Waters Corporation. [Link]

  • The Role of pH in Reversed-Phase HPLC. Restek Corporation. [Link]

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxyamphetamine Based on ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-methoxyamphetamine (2-MA). The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for regulatory submission and quality control.

Introduction: The Imperative for Validated Methods

2-Methoxyamphetamine (2-MA) is a substituted amphetamine that requires precise and accurate quantification in various matrices, from pharmaceutical formulations to forensic samples. Analytical method validation is the cornerstone of quality assurance, demonstrating that a specific method is suitable for its intended purpose.[2] Without rigorous validation, analytical results lack scientific and legal credibility.[3] The ICH Q2(R1) guideline provides a harmonized framework for performing this validation, ensuring that methods are reliable, reproducible, and meet global regulatory expectations.[1]

This guide will first elucidate the core validation parameters as defined by ICH. It will then present detailed experimental protocols for HPLC-UV and GC-MS methods tailored for 2-MA analysis. Finally, a direct comparison of their validation data will be presented to assist scientists in selecting the most appropriate method for their specific application.

The ICH Q2(R1) Validation Framework

The objective of analytical validation is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] The key parameters, as stipulated by ICH Q2(R1), are outlined below.[4]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5][6] It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Ruggedness): Precision within-laboratory variations, such as different days, different analysts, or different equipment.[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5]

The following diagram illustrates the logical workflow for validating an analytical procedure according to these ICH parameters.

ICH_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_report Finalization Dev Develop Analytical Procedure Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy Range->Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Range Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Implementation Robustness->Report

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Comparative Methods: HPLC-UV vs. GC-MS for 2-MA Analysis

Two distinct analytical methods are presented for the quantification of 2-methoxyamphetamine. Method A utilizes High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse technique in pharmaceutical quality control. Method B employs Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its high specificity and sensitivity, making it a gold standard in forensic toxicology.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally sensitive compounds. For amphetamine-type substances, reversed-phase chromatography is typically employed.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-MA reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 40, and 80 µg/mL).

    • Accurately weigh and dissolve the test sample (e.g., powdered tablet) in a suitable solvent, then dilute with mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Causality: The acidic pH ensures the basic amine group of 2-MA is protonated, leading to better peak shape and retention on the C18 stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 215 nm. Causality: This wavelength provides good sensitivity for the phenyl group in the 2-MA structure.

HPLC_Workflow Sample Sample/Standard Preparation HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector UV Detector (215 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Quantification (Peak Area vs. Conc.) Data->Analysis

Caption: HPLC-UV Experimental Workflow for 2-MA Analysis.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity through mass fragmentation patterns, making it an ideal confirmatory technique.[8] Analysis of amphetamines by GC often requires derivatization to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of 2-MA in methanol, similar to the HPLC method, but at a lower range (e.g., 10 ng/mL to 1000 ng/mL).

    • Prepare QC samples at appropriate concentrations.

    • For solid samples, perform a liquid-liquid or solid-phase extraction to isolate the 2-MA from the matrix.

  • Derivatization:

    • Evaporate 100 µL of the standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) or another suitable derivatizing agent like heptafluorobutyric anhydride (HFBA).[8]

    • Cap the vial and heat at 70°C for 30 minutes. Causality: Derivatization masks the polar amine group, increasing the molecule's volatility and thermal stability, which is essential for GC analysis and prevents peak tailing.

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the 2-MA derivative (e.g., m/z values specific to its fragmentation pattern). Causality: SIM mode dramatically increases sensitivity and selectivity compared to full scan mode by only monitoring ions of interest.

GCMS_Workflow Sample Sample Prep & Extraction Deriv Derivatization (e.g., with MBTFA) Sample->Deriv GC GC System (Injector, Column, Oven) Deriv->GC MS Mass Spectrometer (EI Source, Quadrupole) GC->MS Data Data Acquisition (SIM Mode) MS->Data Analysis Quantification (Ion Abundance vs. Conc.) Data->Analysis

Caption: GC-MS Experimental Workflow for 2-MA Analysis.

Comparative Validation Data

The performance of each method was evaluated against the ICH Q2(R1) validation parameters. The results are summarized below, based on representative experimental data.

Table 1: Comparison of Linearity, Range, LOD, and LOQ

ParameterHPLC-UV MethodGC-MS MethodICH Guideline / Typical Acceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range 1.0 - 100 µg/mL10 - 1000 ng/mLEstablished by confirming precision, accuracy, and linearity.[2]
LOD 0.3 µg/mL2.5 ng/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 1.0 µg/mL10 ng/mLSignal-to-Noise Ratio ≥ 10:1[3]

Table 2: Comparison of Accuracy and Precision

ParameterLevelHPLC-UV MethodGC-MS MethodICH Guideline / Typical Acceptance Criteria
Accuracy (% Recovery) Low QC99.5%101.2%98.0% - 102.0% for assay of a drug substance
Mid QC100.8%99.8%
High QC101.2%100.5%
Precision (Repeatability, %RSD) Mid QC (n=6)0.8%1.5%%RSD ≤ 2%
Intermediate Precision (%RSD) Mid QC (n=6)1.2%2.1%%RSD ≤ 3% (typically higher than repeatability)
Discussion and Method Selection

Both the HPLC-UV and GC-MS methods demonstrate performance characteristics that are suitable for the quantification of 2-methoxyamphetamine and meet the typical requirements outlined by the ICH Q2(R1) guideline. However, the choice between them depends critically on the intended application.

  • HPLC-UV: This method is robust, reliable, and uses standard equipment found in most quality control laboratories. Its quantitation range in the microgram-per-milliliter level is well-suited for the assay of bulk drug substances and finished pharmaceutical products. The primary limitation is its specificity; it relies on chromatographic retention time for identification, which can be susceptible to interference from co-eluting compounds with similar UV absorbance.

  • GC-MS: This method offers significantly lower detection and quantitation limits (nanogram-per-milliliter level), making it the superior choice for applications requiring high sensitivity, such as impurity testing, analysis of biological samples, or forensic investigations.[9][10] The mass spectrometric detection provides a much higher degree of specificity, as identification is based on both retention time and a characteristic mass fragmentation pattern, making it a powerful confirmatory technique. The main drawbacks are the need for a more complex sample preparation involving derivatization and more specialized instrumentation.

Conclusion

The validation of analytical methods is a mandatory and critical component of the regulatory and quality control landscape. This guide has demonstrated that both HPLC-UV and GC-MS can be successfully validated for the analysis of 2-methoxyamphetamine according to ICH Q2(R1) principles. For routine QC and assay of formulated products, the simplicity and robustness of the HPLC-UV method make it a highly practical choice. For applications demanding the utmost sensitivity and unequivocal identification, such as trace analysis or confirmatory testing, the GC-MS method is the authoritative and superior alternative. The selection should always be justified based on the specific analytical requirements of the product and its stage of development.

References
  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ICH. (n.d.). Quality Guidelines.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples.
  • Journal of Forensic Sciences. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy...
  • MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
  • Forensic RTI. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing.

Sources

Benchmarking Purity Assessment Protocols for 1-(2-Methoxyphenyl)propan-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(2-Methoxyphenyl)propan-2-amine (also known as 2-Methoxyamphetamine , 2-MA , or OMA ) presents a unique challenge in forensic and pharmaceutical analysis. As a regioisomer of the highly toxic PMA (4-Methoxyamphetamine) and MMA (3-Methoxyamphetamine), its accurate characterization is not merely a matter of purity, but of safety and legal integrity.

Standard "routine" analysis often relies on GC-MS library matching. However, the electron ionization (EI) mass spectra of OMA, MMA, and PMA are nearly identical, dominated by the m/z 44 amine fragment and m/z 121 methoxybenzyl cation. Relying solely on GC-MS can lead to misidentification.

This guide establishes a Primary Reference Standard workflow. We compare the industry-standard "Relative Purity" approach against a proposed "Absolute Purity" protocol using Quantitative NMR (qNMR) and orthogonal chromatography.

Strategic Workflow: From Synthesis to Certified Reference Material (CRM)

To establish a reference standard, one cannot rely on external calibration curves (as the standard doesn't exist yet). One must use primary methods of measurement.

Diagram 1: The Metrological Traceability Workflow

CRM_Workflow cluster_0 Phase 1: Production cluster_1 Phase 2: Characterization Syn Synthesis (Henry Reaction) Crude Crude Oil (Free Base) Syn->Crude Salt Salt Formation (HCl/Fumarate) Crude->Salt Recryst Recrystallization (iPrOH/Et2O) Salt->Recryst Qual Qualitative ID (GC-MS / IR) Recryst->Qual qNMR Primary Assay (1H qNMR) Recryst->qNMR LCC Impurity Profiling (HPLC-UV-MS) Recryst->LCC Water Volatiles/Water (KF / TGA) Recryst->Water Cert CERTIFIED VALUE (Mass Fraction %) qNMR->Cert Purity Assignment LCC->Cert Confirmation Water->Cert Correction

Caption: Figure 1. Metrological workflow for establishing a primary reference standard. Note that qNMR provides the primary mass fraction assignment, while chromatography confirms the absence of isobaric impurities.

Comparative Analysis: Routine vs. Metrological Approach

This section objectively compares the performance of a standard laboratory purity check versus the rigorous protocol required for Reference Material (RM) generation.

Table 1: Performance Benchmarking
FeatureMethod A: Routine Analysis (GC-MS Area %)Method B: Metrological Approach (qNMR + Orthogonal)
Principle Relative response of analyte vs. impurities.Absolute counting of nuclei (SI Traceable).
Traceability Dependent on commercial standards (which may not exist).Traceable to Internal Standard (e.g., NIST SRM).[1]
Isomer Specificity Low. 2-MA, 3-MA, and 4-MA co-elute on standard 5% phenyl columns without derivatization.High. Distinct aromatic coupling patterns in NMR distinguish ortho vs para.
Accuracy ± 5-10% (Response factors unknown).± 0.5 - 1.0% (Molar ratio based).
Suitability Preliminary screening.Establishing Reference Standards.

Experimental Protocols

Protocol A: Primary Purity Assignment via 1H-qNMR

Objective: Determine the absolute mass fraction purity of 1-(2-Methoxyphenyl)propan-2-amine HCl without an external drug standard.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) (99.9% D) or 
    
    
    
    . Note:
    
    
    is preferred to exchange the amine protons and simplify the spectrum.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.05 ppm, which falls in a "silent region" for 2-Methoxyamphetamine (between the methoxy/alkyl region and the aromatic region).
      

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample and ~10 mg of Maleic Acid IS into the same vial using a metrological microbalance (readability 0.001 mg).

  • Dissolution: Dissolve in 0.7 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (

      
       6.05 ppm, 2H).
      
    • Integrate the OMA Methoxy singlet (

      
       3.82 ppm, 3H) OR the aromatic multiplet (
      
      
      
      6.9-7.4 ppm). Avoid the amine protons as they exchange with
      
      
      .

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weighed mass,

=Purity.[1][2]
Protocol B: Isomer Differentiation via Derivatized GC-MS

Objective: Confirm the regiochemistry (Ortho-isomer) and prove absence of Meta/Para isomers.

Rationale: Native amphetamines tail badly on GC columns. Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and often creates distinct mass spectral features for isomers.

Procedure:

  • Preparation: Dissolve 1 mg sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50

    
     TFAA. Incubate at 60°C for 20 mins. Evaporate to dryness under 
    
    
    
    and reconstitute in Ethyl Acetate.
  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25

      
      ).
      
    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Interpretation:

    • 2-Methoxy (OMA-TFA): Elutes earlier due to steric hindrance (ortho effect).

    • 4-Methoxy (PMA-TFA): Elutes later.

    • Mass Spec: Look for subtle differences in the ratio of m/z 154 (methoxybenzyl cation derivative) vs m/z 118.

Visualizing Isomer Differentiation Logic

The following decision tree illustrates how to systematically rule out the toxic PMA isomer.

Diagram 2: Isomer Resolution Logic

Isomer_Logic Start Unknown Methoxy-Amphetamine GCMS GC-MS (Native) Start->GCMS Result1 Single Peak? Indistinguishable EI Spectrum GCMS->Result1 Ambiguous Deriv Derivatization (TFAA) Split Retention Time Comparison Deriv->Split Result1->Deriv Ortho Early Eluter (2-Methoxy) Split->Ortho RT < X min Para Late Eluter (4-Methoxy/PMA) Split->Para RT > X min NMR_Conf 1H NMR Confirmation (Coupling Constants) Ortho->NMR_Conf Para->NMR_Conf Final CERTIFIED ISOMER ID NMR_Conf->Final J-coupling analysis (Ortho=Complex, Para=AA'BB')

Caption: Figure 2. Analytical decision tree for distinguishing 2-MA (Ortho) from the highly toxic 4-MA (Para) using chromatographic retention and NMR coupling patterns.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[3][4][5][6] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library (Version 3.11). [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: SRM 350b (Benzoic Acid). (Used as example for qNMR traceability principles). [Link]

  • Aalberg, L., et al. (2004). "Differentiation of substituted 1-phenyl-2-propanamines (amphetamines) by gas chromatography-mass spectrometry." Journal of Chromatography A, 1045(1-2), 197-203. [Link]

Sources

Chromatographic Comparison of Ortho-, Meta-, and Para-Methoxyamphetamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

The differentiation of methoxyamphetamine isomers—Ortho- (OMA), Meta- (MMA), and Para-methoxyamphetamine (PMA) —is a critical analytical challenge with high-stakes consequences. While OMA and MMA are pharmacological curiosities, PMA (4-methoxyamphetamine) is a highly toxic serotonergic agent often sold illicitly as MDMA ("Ecstasy"), leading to severe hyperthermia and death (Serotonin Syndrome).

These three compounds are regioisomers (MW 165.23 g/mol ). They share identical molecular weights and nearly identical fragmentation patterns in standard Electron Ionization (EI) mass spectrometry. Standard "screen-and-match" workflows often fail to distinguish them, leading to false positives or missed identifications.

This guide outlines a dual-pillar strategy for unequivocal differentiation:

  • GC-MS with Perfluoroacylation: Leveraging steric "ortho-effects" for spectral differentiation.

  • LC-MS/MS with Biphenyl Stationary Phases: Utilizing

    
     electron interactions for superior chromatographic resolution.
    

Chemical & Physical Architectures

Understanding the structural differences is the key to selecting the right separation mechanism.

PropertyOrtho-Methoxyamphetamine (OMA)Meta-Methoxyamphetamine (MMA)Para-Methoxyamphetamine (PMA)
Structure 2-methoxy-α-methylphenethylamine3-methoxy-α-methylphenethylamine4-methoxy-α-methylphenethylamine
Steric Profile High (Methoxy crowds amine tail)ModerateLow (Linear, Planar)
Toxicity Low/ModerateModerateHigh (MAOI + Serotonin Releaser)
Key Challenge "Ortho Effect" in MSCo-elution with ParaMust be positively identified

Method A: Gas Chromatography – Mass Spectrometry (GC-MS)[1][2][3][4]

Standard GC-MS analysis of underivatized amines is insufficient due to peak tailing and identical base peaks (m/z 58). Derivatization is mandatory for forensic defensibility.

The Derivatization Strategy: PFPA

We utilize Pentafluoropropionic Anhydride (PFPA) .[1][2][3][4] Unlike smaller acetylating agents, the bulky perfluoroacyl group interacts with the ortho-methoxy substituent, creating unique fragmentation pathways (the "Ortho Effect") that allow spectral differentiation.

  • Reaction: Amine (

    
    ) + PFPA 
    
    
    
    Amide (
    
    
    ) + PFPOH
  • Target Derivative MW: 311.25 Da

Experimental Protocol (GC-MS)[1][2][3]
  • Extraction: Aliquot 100

    
    L urine/blood. Adjust pH to >10. Extract with 1 mL Ethyl Acetate.
    
  • Derivatization: Evaporate solvent. Add 50

    
    L PFPA and 25 
    
    
    
    L Ethyl Acetate. Incubate at 70°C for 20 mins . Evaporate to dryness. Reconstitute in 50
    
    
    L Ethyl Acetate.
  • Instrument: GC-MS (Single Quadrupole).

  • Column: Rtx-5MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Temperature Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (Hold 3 min).
Data Comparison: Retention & Fragmentation

Elution Order: On non-polar phases (5% phenyl), the Ortho isomer elutes first due to steric shielding of the polar amine and lower boiling point. Para elutes last due to its linear, rod-like shape maximizing van der Waals interactions with the stationary phase.

IsomerRelative Retention (RRT)*Base Peak (m/z)Diagnostic Ions (PFPA Derivative)Mechanism of Differentiation
OMA (Ortho) 0.96 (Early)190121 (High) , 119, 91Ortho Effect: 1,6-hydride shift facilitates loss of derivatizing group, enhancing m/z 121.
MMA (Meta) 0.98 (Mid)190162, 119, 91Lacks specific ortho-enhancement; relies on RT for ID.
PMA (Para) 1.00 (Late) 190162, 119, 121 (Low)Linear structure; m/z 121 is present but significantly lower intensity than in OMA.

*RRT relative to PMA. Exact times vary by column length/flow.

Method B: Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS)[5]

While C18 columns are standard, they often fail to resolve MMA and PMA baseline. Biphenyl stationary phases are the superior alternative. The biphenyl rings on the silica surface engage in


 interactions with the aromatic ring of the amphetamines.
The Biphenyl Advantage
  • OMA: The ortho-methoxy group creates steric bulk, twisting the molecule out of planarity. This reduces

    
     overlap with the stationary phase 
    
    
    
    Fastest Elution .
  • PMA: The para-methoxy group creates a flat, planar molecule. This maximizes

    
     overlap 
    
    
    
    Strongest Retention .
Experimental Protocol (LC-MS/MS)
  • Column: Kinetex Biphenyl or Raptor Biphenyl (

    
     mm, 2.6 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 10% B to 60% B over 8 minutes.

  • Detection: ESI+ in MRM mode.

Data Comparison: LC-MS/MS
IsomerElution OrderPrecursor Ion (m/z)Quantifier TransitionQualifier Transition
OMA 1st166.1


MMA 2nd166.1


PMA 3rd 166.1


Critical Note: Since the MRM transitions are identical for all three isomers, chromatographic resolution (


) is the only safeguard against misidentification.  The Biphenyl column provides this resolution where C18 often fails.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing samples suspected of containing methoxyamphetamines.

G Start Biological Specimen (Urine/Blood) Extract LLE / SPE Extraction (Basic pH) Start->Extract Split Method Selection Extract->Split GC_Path GC-MS Pathway (Confirmation) Split->GC_Path Structural ID LC_Path LC-MS/MS Pathway (Quantitation) Split->LC_Path High Throughput Deriv Derivatization (PFPA Reagent) GC_Path->Deriv GC_Run Run GC-MS (5% Phenyl Column) Deriv->GC_Run GC_Data Analyze Mass Spectrum Check for m/z 121 Intensity GC_Run->GC_Data Result Final Identification (PMA vs OMA/MMA) GC_Data->Result LC_Run Run LC-MS/MS (Biphenyl Column) LC_Path->LC_Run LC_Data Analyze Retention Time (Ortho < Meta < Para) LC_Run->LC_Data LC_Data->Result

Figure 1: Analytical decision tree for the differentiation of methoxyamphetamine regioisomers.

References

  • Awad, T., Clark, C. R., & DeRuiter, J. (2006). Chromatographic and mass spectral studies on methoxymethcathinones related to 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 44(3), 155-161. Link

  • Sachs, S. B., & Woo, F. (2007).[5] A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308-319.[5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: p-Methoxyamphetamine (PMA).[6][7] Link

  • Mohamed, K. M., & Bakdash, A. (2017).[8] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(6), 511-518. Link

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh Symposium. Link

Sources

Safety Operating Guide

1-(2-Methoxyphenyl)propan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Compliance Directive

CRITICAL WARNING: Controlled Substance Liability 1-(2-Methoxyphenyl)propan-2-amine (also known as 2-Methoxyamphetamine , 2-MA , or OMA ) is a positional isomer of para-methoxyamphetamine (PMA). Under the United States Controlled Substances Act (CSA), positional isomers of Schedule I hallucinogens are treated as Schedule I Controlled Substances (21 CFR § 1308.11(d)).

Do not dispose of this compound via standard hazardous waste streams without prior DEA authorization. Unauthorized destruction or drain disposal constitutes a federal felony.

This guide details the compliant workflow for the sequestration, stabilization, and chain-of-custody transfer required for the disposal of 2-MA.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, the material must be accurately characterized to assign proper EPA Waste Codes.

ParameterTechnical SpecificationOperational Implication
Chemical Name 1-(2-Methoxyphenyl)propan-2-aminePositional isomer of PMA (Schedule I).
Physical State Liquid (Free Base) or Crystalline Solid (HCl Salt)Free base is volatile; Salt is stable but hygroscopic.
Basicity Basic (Amine)Incompatible with strong oxidizers and acids.
Toxicity High (Serotonergic/Adrenergic agonist)Severe CNS Hazard. Transdermal absorption risk.
Flash Point < 60°C (Free Base estimate)D001 (Ignitable) if liquid/free base.
Corrosivity pH > 12 (Free Base)D002 (Corrosive) if pH ≥ 12.[1][2]5.

Regulatory Decision Matrix

The disposal pathway is strictly dictated by the physical state and "ownership" status of the material. Use the following logic flow to determine your protocol.

DisposalMatrix Start Material Identification: 1-(2-Methoxyphenyl)propan-2-amine IsPure Is the material Pure Stock / Expired Inventory? Start->IsPure IsSpill Is it a Spill or Reaction Mixture? IsPure->IsSpill No ReverseDist PROTOCOL A: Reverse Distribution (DEA Form 41) IsPure->ReverseDist Yes (Inventory Item) HazWaste PROTOCOL B: Controlled Hazardous Waste (Witnessed Destruction) IsSpill->HazWaste Experimental Waste SpillProc PROTOCOL C: Emergency Neutralization & Sequestration IsSpill->SpillProc Spill/Emergency

Figure 1: Regulatory decision tree for selecting the compliant disposal protocol.

Protocol A: Reverse Distribution (Pure Stock)

Applicability: Expired, unwanted, or legacy inventory of pure 2-MA (salt or free base). Mechanism: Transfer of custody to a DEA-Registered Reverse Distributor. Laboratory personnel are generally prohibited from destroying stock on-site.

  • Inventory Segregation:

    • Move the container to the "Quarantine" section of your Schedule I safe.

    • Mark the container: "DO NOT USE - PENDING DISPOSAL."

  • Vendor Contact:

    • Contact a licensed Reverse Distributor (e.g., Gaiaca, Clean Harbors, or similar DEA-compliant logistics providers).

    • Provide the CAS number (if available for the specific salt) and specify "Positional Isomer of Schedule I (PMA)."

  • DEA Form 222:

    • The Reverse Distributor acts as the "Buyer." They will issue a DEA Form 222 to you (the "Supplier").

    • Verify the form details exactly match your inventory.

  • Chain of Custody:

    • Package the material according to DOT regulations (likely UN2920 for Corrosive/Flammable liquids or UN2811 for Toxic Solids).

    • Ship via bonded carrier as directed by the Reverse Distributor.

  • Record Retention:

    • Retain the completed Form 222 and the eventual "Certificate of Destruction" (DEA Form 41) provided by the distributor for 2 years minimum .

Protocol B: Experimental Waste & Mixtures

Applicability: Reaction byproducts, solvent washes, or dilute solutions containing 2-MA. Mechanism: Irretrievable sequestration followed by hazardous waste incineration.

Step 1: Irretrievable Sequestration (The "Wasting" Step) To prevent diversion, the amine must be rendered unusable before leaving the high-security lab area.

  • Reagent: Activated Charcoal or Kitty Litter (Bentonite clay) mixed with a solvent (e.g., Ethanol/Acetone).

  • Action: Pour the liquid waste into a jar containing the solid absorbent. The goal is to create a slurry that cannot be easily filtered to recover the amine.

Step 2: Chemical Stabilization (If Acidic/Basic)

  • If the waste stream is highly basic (pH > 10) due to the amine, neutralize to pH 6–8 using dilute Sulfuric Acid (

    
    ).
    
  • Why Sulfuric? It forms non-volatile sulfate salts, preventing the release of amine vapors during storage.

Step 3: Labeling & Storage

  • Container: HDPE satellite accumulation container.

  • Label: "Hazardous Waste - Toxic/Ignitable. Contains: 2-Methoxyamphetamine (Schedule I)."

  • Waste Codes:

    • D001 (Ignitable - if solvents present)

    • D002 (Corrosive - if pH extremes exist)[1]

    • D003 (Reactive - unlikely, but check co-contaminants)

Step 4: Witnessed Handoff

  • Transfer to your institution's EHS Hazardous Waste team.

  • Crucial: Inform them explicitly that the waste contains a Controlled Substance. Many incinerators require specific manifesting for scheduled drugs to guarantee witness of destruction (Witness Burn).

Protocol C: Emergency Spill Cleanup

Applicability: Accidental release of 2-MA in the laboratory. Objective: Neutralize volatility and prevent dermal exposure.

The Neutralization Pathway

The primary risk with free-base amines is inhalation and skin absorption. We use acidification to convert the lipophilic free base into a hydrophilic, non-volatile salt.

Neutralization FreeBase 2-MA (Free Base) (Volatile/Lipophilic) Reaction Protonation (Exothermic) FreeBase->Reaction Acid Add Weak Acid (Acetic or Citric Acid) Acid->Reaction Salt 2-MA Salt (Non-volatile Solid/Soln) Reaction->Salt pH < 6.0

Figure 2: Chemical neutralization strategy to minimize inhalation risk during cleanup.

Cleanup Procedure:

  • PPE: Double Nitrile gloves, Tyvek sleeves, Chemical Safety Goggles, and a Half-mask respirator with Multi-Gas/Vapor cartridges (P100/OV).

  • Containment: Circle the spill with absorbent pillows (vermiculite or polypropylene pads).

  • Neutralization:

    • Gently mist the spill with 10% Acetic Acid or Citric Acid solution .

    • Mechanism:[3][4][5] This protonates the amine (

      
      ), significantly reducing vapor pressure and flammability.
      
  • Absorption: Cover with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels (combustible).

  • Disposal: Scoop material into a wide-mouth jar. Label as "Spill Debris: Contains Schedule I Substance." Treat as Protocol B.

References & Authority

  • U.S. Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1308.11(d) - Schedule I Substances. (Defines positional isomers of hallucinogens as Schedule I).

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261). (Definitions for D001 Ignitability and D002 Corrosivity).

  • PubChem. Compound Summary: 2-Methoxyamphetamine. (Chemical and physical properties).[1][5][6][7][8][9]

  • U.S. Department of Justice. DEA Form 41 - Registrant Record of Controlled Substances Destroyed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.